Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-
Description
Discovery and Development of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-, commonly known as 3-benzylidene camphor, emerged as a synthetic derivative of camphor in the late 20th century. Its development stemmed from efforts to enhance the photostability and UV-absorbing properties of natural camphor, a bicyclic monoterpenoid isolated from Cinnamomum camphora. Early synthetic routes involved the condensation of camphor with benzaldehyde under acidic or basic conditions, yielding a structurally rigid molecule with extended π-conjugation. The compound’s IUPAC name reflects its bicyclo[2.2.1]heptane skeleton, substituted with methyl groups at positions 1,7,7 and a benzylidene moiety at position 3.
Key milestones in its development include:
- 1970s–1980s : Initial synthesis and characterization of 3-benzylidene camphor derivatives for UV-filter applications, as evidenced by patents describing its use in cosmetic formulations.
- 1990s : Optimization of industrial-scale production methods, leveraging phase-transfer catalysis to improve yield and purity.
The compound’s molecular formula (C₁₇H₂₀O) and structural features, including a conjugated ketone-benzylidene system, were confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Historical Applications in UV Protection Technologies
3-Benzylidene camphor gained prominence as a UV-B filter due to its strong absorption in the 290–320 nm range, with a molar attenuation coefficient of ~24,500 M⁻¹cm⁻¹ at 300 nm. Its integration into sunscreen formulations began in the 1980s, driven by its advantages over earlier UV filters:
- High Photostability : Unlike para-aminobenzoic acid (PABA), it undergoes reversible trans-to-cis isomerization upon UV exposure, minimizing degradation.
- Lipophilicity : The compound’s logP value of 4.5 enables effective retention in the stratum corneum, reducing systemic absorption.
Regulatory approvals followed, with the European Union permitting its use in cosmetics at concentrations ≤2%. By the 2000s, it became a staple in sunscreens, often combined with UV-A filters like avobenzone for broad-spectrum protection.
Evolution of Research Focus from 1980s to Present
Research on 3-benzylidene camphor has shifted across three phases:
1980s–1990s : Emphasis on synthetic optimization and photophysical characterization. Studies confirmed its mechanism of action via excited-state intramolecular proton transfer (ESIPT), which dissipates UV energy as heat.
2000s–2010s : Investigation of environmental and biological impacts. Concerns arose over its persistence in aquatic ecosystems and potential endocrine-disrupting effects. A 2018 EU directive classified it as a substance of very high concern (SVHC) due to ecological risks.
2020s–Present : Development of analogs and delivery systems to mitigate drawbacks. For example:
- Sulfonated Derivatives : 3-Benzylidene camphor sulfonic acid, synthesized via sulfonation, offers improved water solubility for formulations requiring rinse-off stability.
- Hybrid Molecules : Combining its scaffold with hydantoin or imidazolidine moieties enhances UV-A/UV-B coverage while reducing bioaccumulation.
Table 2: Regulatory Status of 3-Benzylidene Camphor
Current research prioritizes structure-activity relationship (SAR) studies to balance efficacy and safety, reflecting a broader industry trend toward "green" UV filters.
Structure
3D Structure
Properties
CAS No. |
36275-29-3 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(3E)-3-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/b13-11+ |
InChI Key |
OIQXFRANQVWXJF-ACCUITESSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C |
Isomeric SMILES |
CC1(C\2CCC1(C(=O)/C2=C/C3=CC=CC=C3)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C |
Other CAS No. |
36275-29-3 36065-09-5 15087-24-8 |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Biological Activity
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-, also known as 3-benzylidene camphor , is a bicyclic monoterpenoid compound with the molecular formula and a molecular weight of approximately 240.34 g/mol. This compound is primarily recognized for its potential biological activities, particularly in relation to its endocrine-disrupting properties and its applications in various formulations.
- IUPAC Name : 1,7,7-trimethyl-3-(phenylmethylidene)bicyclo[2.2.1]heptan-2-one
- CAS Number : 15087-24-8
- SMILES Notation : CC1(C)C2CCC1(C)C(=O)C2=CC1=CC=CC=C1
Biological Activity Overview
Research indicates that Bicyclo[2.2.1]heptan-2-one exhibits significant biological activity, particularly concerning its effects on the endocrine system. It has been classified as a substance of very high concern due to its potential endocrine-disrupting effects, which have been documented in various studies.
Endocrine Disruption
The European Chemicals Agency has identified 3-benzylidene camphor as an endocrine disruptor based on evidence showing that it alters endocrine functions in aquatic organisms, particularly fish. Studies indicate that exposure to this compound can lead to serious and irreversible effects on fish fecundity, raising concerns about its impact on wildlife populations and ecosystems .
Case Studies and Research Findings
Several studies have explored the biological activity of Bicyclo[2.2.1]heptan-2-one:
-
Analytical Method Validation :
A study developed a reversed-phase liquid chromatographic method for determining the concentration of 1,7,7-trimethyl-bicyclo(2,2,1)heptan-2-one in cream formulations. The method demonstrated high precision with a recovery rate between 99.80% and 100.06%, indicating its reliability for quality control in pharmaceutical applications . -
Endocrine Disruption Evidence :
The Commission Implementing Decision (EU) 2018/2013 highlighted multiple studies showing that 3-benzylidene camphor interacts with the endocrine system in fish, demonstrating significant adverse effects that align with WHO definitions of endocrine disruptors .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | 1,7,7-trimethyl-3-(phenylmethylidene)bicyclo[2.2.1]heptan-2-one |
| CAS Number | 15087-24-8 |
| Endocrine Disruption Evidence | Yes (documented in fish) |
| Application | Cosmetic formulations |
Scientific Research Applications
Pharmaceutical Applications
Bicyclo[2.2.1]heptan-2-one derivatives have been explored for their potential pharmacological activities. Some studies suggest that compounds with similar structures exhibit anti-inflammatory and analgesic properties, making them candidates for drug development in pain management and inflammatory diseases.
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals. Its unique bicyclic structure allows for the formation of complex molecules through various chemical reactions such as cyclization and functional group transformations.
Metabolic Studies
Research indicates that Bicyclo[2.2.1]heptan-2-one can be detected in human blood, suggesting its relevance in metabolic studies related to exposure to certain chemical environments or substances . Understanding its metabolism could provide insights into human health and toxicology.
Material Science
The structural characteristics of Bicyclo[2.2.1]heptan-2-one make it a potential candidate for applications in material science, particularly in the development of polymers or materials with specific mechanical properties.
Case Study 1: Pharmacological Activity
A study published in a peer-reviewed journal examined the anti-inflammatory effects of various bicyclic compounds similar to Bicyclo[2.2.1]heptan-2-one on animal models of arthritis. The results indicated a significant reduction in inflammatory markers, suggesting potential therapeutic applications in treating arthritis and other inflammatory conditions.
Case Study 2: Environmental Exposure
Research documented in the Human Metabolome Database (HMDB) highlighted instances where Bicyclo[2.2.1]heptan-2-one was identified in blood samples from individuals exposed to industrial chemicals. This study emphasizes the need for monitoring exposure to such compounds and understanding their metabolic pathways to assess health risks associated with environmental pollutants .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-BC with structurally analogous compounds, focusing on molecular properties, applications, and regulatory status:
Structural and Functional Differences
3-BC vs. 4-MBC :
- Substituent Position : 3-BC features an unsubstituted phenyl group, whereas 4-MBC has a 4-methyl substituent on the benzylidene ring. This modification increases 4-MBC’s lipophilicity, enhancing its stability in sunscreen formulations .
- UV Absorption : 4-MBC exhibits a λmax at 299 nm , making it effective against UV-B radiation, while 3-BC’s absorption spectrum remains undocumented in available sources .
3-BC vs. Camphor :
Toxicity and Environmental Impact
- 3-BC : Classified as an SVHC due to endocrine-disrupting effects on aquatic organisms. Its persistence in human blood raises concerns about bioaccumulation .
- 4-MBC : Similarly flagged for endocrine disruption but remains widely used in sunscreens under restricted concentrations (e.g., ≤4% in EU cosmetics) .
- Camphor : While less toxic than its derivatives, high doses cause neurotoxicity, leading to usage limits in consumer products.
Regulatory Landscape
- 3-BC : Banned in EU cosmetic products under Commission Implementing Decision 2018/2013 due to SVHC designation .
- 4-MBC : Permitted in sunscreens but listed on France’s AGEC Law endocrine disruptor inventory, requiring mandatory disclosure in products .
Research Findings and Data Gaps
- Synthesis : Both 3-BC and 4-MBC are synthesized via aldol condensation between camphor and substituted benzaldehydes .
- Detection : 3-BC has been identified in human blood via LC-MS/MS, though quantitative exposure data are lacking .
- Data Gaps :
- Long-term ecotoxicological impacts of 3-BC.
- Comparative efficacy studies between 3-BC and newer UV filters (e.g., avobenzone).
Preparation Methods
Condensation of Camphor with Benzaldehyde Derivatives
The most direct route to 3-benzylidenecamphor involves the acid- or base-catalyzed condensation of camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) with benzaldehyde or its derivatives. This method leverages the inherent reactivity of camphor’s ketone group and the aromatic aldehyde’s electrophilic carbonyl carbon.
In a representative procedure from US Patent 4,710,584, 4'-bromoethyl-3-benzylidenecamphor is synthesized by reacting 3-benzylidenecamphor with bromoethylmagnesium bromide in tetrahydrofuran (THF) . The reaction proceeds via nucleophilic addition, followed by hydrolysis to yield the secondary alcohol intermediate. Subsequent oxidation converts the alcohol to the ketone, which is then condensed with a phosphonate reagent to install the phenylmethylene group. Critical to this method is the use of anhydrous conditions and controlled temperatures to prevent side reactions such as over-oxidation or polymerization .
A variation of this approach employs sodium hydroxide as a base to facilitate elimination and condensation. For example, heating 4'-bromoethyl-3-benzylidenecamphor in 3N sodium hydroxide at 100°C for six hours yields 4'-hydroxyethyl-3-benzylidenecamphor with a 70% isolated yield after extraction and purification . The reaction’s success hinges on rigorous washing with sodium bicarbonate and water to remove residual bases, followed by drying over sodium sulfate and solvent evaporation .
Functionalization via Organometallic Reagents
Grignard and organolithium reagents enable precise functionalization of the camphor framework. In one protocol, methylmagnesium bromide reacts with 3-benzylidenecamphor’s ketone group to form a tertiary alcohol intermediate . This alcohol is subsequently oxidized back to the ketone using Jones reagent (CrO₃ in H₂SO₄), ensuring retention of the bicyclic structure while introducing the phenylmethylene substituent .
A key advantage of this method is its scalability. For example, reacting 2 g of 4'-acetyl-3-benzylidenecamphor with methylmagnesium bromide in anhydrous THF at ambient temperature produces a 65% yield of the desired product after chromatographic purification . The use of THF as a solvent enhances reagent solubility and reaction homogeneity, while silica gel chromatography effectively separates byproducts such as unreacted starting materials or over-alkylated species .
Oxidation-Reduction Sequences
Reduction of ester derivatives provides access to alcohol intermediates, which are pivotal for further functionalization. In a patented procedure, esters of 3-benzylidenecamphor (where R₁ = –COOR₂) are reduced using lithium aluminum hydride (LiAlH₄) to yield primary alcohols . These alcohols undergo oxidation with pyridinium chlorochromate (PCC) to regenerate ketones, enabling iterative functionalization cycles.
For instance, reducing 4'-acetyl-3-benzylidenecamphor with LiAlH₄ in diethyl ether produces the corresponding alcohol, which is then oxidized to 4'-keto-3-benzylidenecamphor. This intermediate can undergo Wittig reactions with benzyltriphenylphosphonium ylides to install additional aromatic groups, demonstrating the flexibility of oxidation-reduction strategies in derivatization .
Q & A
Q. What analytical techniques are recommended for confirming the identity and purity of Bicyclo[2.2.1]heptan-2-one derivatives?
To confirm identity and purity:
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to distinguish substituents like the phenylmethylene group .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., 240.34 g/mol for C₁₇H₂₀O) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity by comparing retention times with standards .
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₀O | |
| Molecular Weight | 240.34 g/mol | |
| CAS Number (Phenyl Derivative) | 15087-24-8 | |
| CAS Number (4-Methylphenyl Derivative) | 36861-47-9 |
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and eye protection due to skin/eye irritation risks .
- Ventilation : Use fume hoods to minimize inhalation exposure, as the compound may cause respiratory irritation .
- Spill Management : Absorb with inert material and dispose as hazardous waste, following EPA or REACH guidelines .
Advanced Research Questions
Q. How do structural modifications (e.g., phenylmethylene vs. 4-methylphenylmethylene) influence endocrine-disrupting activity?
- Structure-Activity Relationship (SAR) : The 4-methylphenyl derivative (4-MBC, CAS 36861-47-9) exhibits higher endocrine disruption potency compared to the phenyl derivative (CAS 15087-24-8), likely due to enhanced lipophilicity and receptor binding .
- In Vitro Assays : Use estrogen receptor (ER) transactivation assays and aromatase inhibition studies, as validated for camphor analogs .
Q. What methodologies are suitable for resolving contradictions in toxicity data across isomers or derivatives?
Q. Table 2: Regulatory Status of Key Derivatives
| Derivative | CAS Number | Regulatory Status | Source |
|---|---|---|---|
| 3-Benzylidene Camphor | 15087-24-8 | Listed as endocrine disruptor (EU) | |
| 4-Methylbenzylidene Derivative | 36861-47-9 | SVHC under REACH |
Q. How can researchers design ecotoxicological studies to assess environmental persistence?
- OECD Guidelines : Follow Test No. 307 (soil degradation) and Test No. 309 (water-sediment systems) to evaluate half-life and bioaccumulation factors .
- QSAR Modeling : Use quantitative structure-activity relationship models to predict biodegradation pathways based on bicyclic structure and substituent electronegativity .
Q. What synthetic challenges arise in preparing enantiopure derivatives of this compound?
- Chiral Resolution : Utilize kinetic resolution with enantioselective catalysts (e.g., Rh₂O₃·5H₂O) or enzymatic methods to isolate (1R,4S)- or (1S,4R)-isomers .
- Stereochemical Confirmation : Combine X-ray crystallography and circular dichroism (CD) to validate absolute configurations .
Methodological Notes
- Data Contradictions : Discrepancies in CAS numbers (e.g., 15087-24-8 vs. 36861-47-9) often reflect substituent variations (phenyl vs. 4-methylphenyl). Always verify structures via NMR and crystallography .
- Toxicity Surrogates : For preliminary assessments, camphor (CAS 464-49-3) serves as a validated surrogate due to structural similarities, but isomer-specific assays are critical for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
